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4-Cyclohexylbenzenesulfonate

Cat. No.: B1173616
M. Wt: 239.309
InChI Key: MCCOAFJOIWDGDR-UHFFFAOYSA-M
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Description

Significance of Sulfonates and Sulfonic Esters in Organic Chemistry

Sulfonates are salts or esters of sulfonic acids, containing the functional group R-SO₃⁻. wikipedia.org In organic chemistry, the sulfonate group is of paramount importance due to its versatile nature. Sulfonic acids are strong acids, making their conjugate bases, sulfonates, weak and stable. wikipedia.orgwikipedia.org This stability renders sulfonate anions excellent leaving groups in nucleophilic substitution and elimination reactions, a fundamental concept in organic synthesis. wikipedia.orgresearchgate.net

Sulfonic esters, with the general formula R-SO₂-OR', are particularly valuable as alkylating agents. wikipedia.org The electron-withdrawing nature of the sulfonyl group enhances the leaving group ability of the sulfonate moiety. wikipedia.org This property is harnessed in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and dyes. researchgate.netfiveable.me Furthermore, the introduction of a sulfonate group can significantly alter the solubility of organic compounds, often increasing their water solubility, which is a crucial aspect in the development of drugs and detergents. wikipedia.orgfiveable.me

The synthetic utility of sulfonates is broad. They are key intermediates in the formation of sulfonamides, a class of compounds with significant antibacterial properties. eurjchem.com The conversion of alcohols to sulfonate esters, such as tosylates, mesylates, and triflates, is a common strategy to activate the hydroxyl group for subsequent reactions. wikipedia.org

Role of 4-Cyclohexylbenzenesulfonate as a Key Chemical Scaffold and Intermediate

This compound serves as a significant chemical scaffold, providing a structural framework for the synthesis of more complex molecules. The term "scaffold" in this context refers to a core molecular structure to which various functional groups can be attached. The this compound moiety combines an aromatic ring with a bulky, non-polar cyclohexyl group and a polar sulfonate group, offering a versatile platform for chemical modifications.

As a chemical intermediate, this compound is a precursor in multi-step synthetic pathways. For instance, its sodium salt can be synthesized from cyclohexylbenzene (B7769038) by reaction with sulfuric acid and oleum (B3057394). prepchem.comgoogle.com This intermediate can then be further functionalized. One notable application is in the synthesis of more complex molecules where the sulfonate group acts as a leaving group or is transformed into other functional groups. An example is the reaction of 4-cyclohexylbenzenesulfonyl chloride with 5,7-dichloroquinolin-8-ol to produce 5,7-dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate, a compound with a distinct molecular structure.

The bifunctional nature of this compound, possessing both hydrophobic (cyclohexylbenzene) and hydrophilic (sulfonate) regions, makes it and its derivatives relevant in the study of surfactants. Alkyl aryl sulfonates are a major class of surfactants used in various industrial applications, including enhanced oil recovery. onepetro.orgresearchgate.net The specific structure of the alkyl and aryl groups significantly influences the surfactant's properties. researchgate.net

Historical Context and Evolution of Research on Aryl Sulfonates

Research on aryl sulfonates dates back to the early 20th century. An early publication from 1925 investigated the reaction between aryl sulfonates and organomagnesium halides, indicating foundational interest in their chemical reactivity. acs.org Over the decades, the understanding and application of aryl sulfonates have evolved significantly.

Initially, much of the focus was on their role as detergents and in dye synthesis. wikipedia.org The development of linear alkylbenzene sulfonates (LAS) marked a significant milestone, establishing them as one of the most widely used classes of anionic surfactants. researchgate.net

In more recent times, research has expanded to explore the more nuanced roles of aryl sulfonates in organic synthesis and materials science. They are recognized as versatile building blocks and precursors for a wide range of functional materials. researchgate.neteurjchem.com The development of palladium-catalyzed cross-coupling reactions has opened new avenues for the use of aryl sulfonates as coupling partners in the formation of carbon-carbon and carbon-heteroatom bonds. science.gov Furthermore, the synthesis of N-aryl sulfonamides, which are crucial in medicinal chemistry, often involves aryl sulfonate precursors. researchgate.net The continuous development of new synthetic methods highlights the enduring importance of aryl sulfonates in modern chemical research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15O3S- B1173616 4-Cyclohexylbenzenesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15O3S-

Molecular Weight

239.309

IUPAC Name

4-cyclohexylbenzenesulfonate

InChI

InChI=1S/C12H16O3S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,13,14,15)/p-1

InChI Key

MCCOAFJOIWDGDR-UHFFFAOYSA-M

SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4 Cyclohexylbenzenesulfonate

Classical Sulfonation Routes for 4-Cyclohexylbenzenesulfonic Acid Derivatives

Traditional methods for synthesizing sulfonic acids and their derivatives often rely on direct electrophilic aromatic substitution and subsequent functional group transformations. These routes are well-established for producing the foundational 4-cyclohexylbenzenesulfonic acid structure.

Direct Sulfonation of Cyclohexylbenzene (B7769038) and Related Aromatic Systems

The direct sulfonation of an alkylated cyclohexylbenzene, such as cyclohexylbenzene itself, is a primary classical route to obtaining the corresponding sulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The position of sulfonation is directed by the existing alkyl (cyclohexyl) group, favoring the para position due to steric hindrance at the ortho positions.

Conventional sulfonating agents are employed for this purpose, including concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), or sulfur trioxide (SO₃) gas. google.com For instance, an alkylated cyclohexylbenzene can be reacted with silica (B1680970) sulfuric acid in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures to yield the sulfonated product. google.com The reaction mechanism involves the generation of the electrophile, typically SO₃ or a related species, which then attacks the electron-rich benzene (B151609) ring of cyclohexylbenzene.

While effective, these methods can sometimes lead to challenges such as the formation of sultones or the occurrence of a reverse desulfonation reaction under the reaction conditions. google.com

Conversion of Sulfonic Acids to Sulfonyl Chlorides

Once the 4-cyclohexylbenzenesulfonic acid is obtained, a common subsequent step for the synthesis of sulfonate esters is its conversion to the more reactive 4-cyclohexylbenzene-1-sulfonyl chloride. Arylsulfonyl chlorides are crucial precursors for creating a variety of functional groups, including sulfonate esters and sulfonamides. orgsyn.org

This transformation is typically achieved by treating the sulfonic acid or its sodium salt with a chlorinating agent. Common reagents for this purpose include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.org Another established method involves the reaction of sodium benzenesulfonate (B1194179) derivatives with phosphorus oxychloride (POCl₃). orgsyn.org A widely used approach for preparing arylsulfonyl chlorides from substituted anilines involves diazotization followed by a copper-catalyzed reaction with sulfur dioxide. orgsyn.org The resulting sulfonyl chloride is a versatile intermediate that can readily react with alcohols in the presence of a base to form the desired 4-cyclohexylbenzenesulfonate ester.

Modern Catalytic Approaches for this compound Synthesis

Recent advancements in organic synthesis have introduced more sophisticated and efficient catalytic methods for preparing sulfonate esters. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and novel pathways for molecular construction.

Iron-Catalyzed Cross-Coupling Reactions Involving Aryl Chlorobenzenesulfonates

Iron-catalyzed cross-coupling reactions have emerged as a sustainable and cost-effective method for forming carbon-carbon bonds. mdpi.comnih.gov This strategy can be applied to the synthesis of functionalized cyclohexylbenzenesulfonate derivatives by starting with a simpler aryl chlorobenzenesulfonate and introducing the cyclohexyl group (or other alkyl groups) via a cross-coupling reaction.

Specifically, the iron-catalyzed C(sp²)–C(sp³) Kumada cross-coupling of chlorobenzenesulfonates with alkyl Grignard reagents provides a direct route to alkyl-substituted benzenesulfonate esters. mdpi.com This method is significant because it demonstrates excellent chemoselectivity, proceeding effectively without causing nucleophilic cleavage of the sensitive sulfonate ester moiety. mdpi.com Studies have shown that aryl sulfonate esters are highly effective activating groups for this type of iron-catalyzed alkylative cross-coupling. nih.gov The use of environmentally benign iron catalysts and mild reaction conditions makes this an attractive modern alternative to traditional methods. mdpi.com

Visible-Light-Induced Multi-Component Reactions for Sulfonic Ester Formation

Photochemical reactions represent a frontier in sustainable chemistry, utilizing light as a renewable energy source to activate organic molecules. rsc.org A novel method for synthesizing sulfonic esters involves a visible-light-induced multi-component reaction. rsc.orgresearchgate.net This one-pot synthesis can use arylazo sulfones, an SO₂ source like DABSO (DABCO·(SO₂)₂), and an alcohol to generate the sulfonic ester. rsc.orgrsc.org

The reaction is typically mediated by a copper catalyst (e.g., CuI) and irradiated with visible light, such as from blue LEDs. rsc.orgresearchgate.net This process is believed to proceed through radical intermediates generated by the homolytic cleavage of the N–S bond in the arylazo sulfone upon light irradiation. researchgate.net This methodology is valued for its mild reaction conditions and its ability to tolerate a wide range of functional groups on both the arylazo sulfone and the alcohol, affording a diverse array of sulfonic esters in high yields. rsc.orgrsc.org

Optimization of Catalyst Systems and Reaction Conditions

The success of modern catalytic methods hinges on the careful optimization of various reaction parameters.

For the iron-catalyzed cross-coupling of chlorobenzenesulfonates, research has focused on replacing toxic solvents and ligands. For example, benign urea-based ligands have been successfully employed as effective replacements for the reprotoxic solvent N-methyl-2-pyrrolidone (NMP), which was traditionally used in iron-catalyzed systems. mdpi.com The choice of the iron salt and the reaction temperature are also critical factors that are fine-tuned to maximize yield and selectivity. nih.gov

In the visible-light-induced synthesis , optimization involves several key components. The choice of catalyst is crucial, with copper(I) iodide (CuI) proving to be an effective coupling catalyst. rsc.org The light source is another critical parameter; studies have shown that blue LEDs are a particularly suitable light source for this transformation, providing higher yields compared to white, green, or CFL light sources. researchgate.net The solvent also plays a significant role, with acetonitrile (B52724) (MeCN) often being identified as a suitable medium for the synthesis of sulfonic esters, while other solvents like dioxane may not yield the desired product. researchgate.net The reaction is typically conducted at room temperature, highlighting the mildness of this synthetic protocol. researchgate.net

Table 1: Optimization of Visible-Light-Induced Sulfonic Ester Synthesis This table is based on data for the synthesis of various sulfonic esters under visible light conditions.

ParameterCondition TestedOutcome/ObservationReference
Light Source5W Blue LEDsIndicated as a suitable and efficient light source for the reaction. researchgate.net
Light SourceWhite LEDs, Green LEDs, White CFLsResulted in lower yields compared to blue LEDs. researchgate.net
CatalystCuI (Copper(I) iodide)Used as an effective coupling catalyst. rsc.orgrsc.org
SolventMeCN (Acetonitrile)Identified as a suitable solvent for the synthesis. researchgate.net
SolventDioxaneDid not yield the target sulfonic ester product. researchgate.net
AdditiveHClUsed as an additive in the one-pot reaction. rsc.org

Table 2: Scope of Iron-Catalyzed Cross-Coupling for Alkylated Benzenesulfonates This table illustrates the general applicability of iron-catalyzed cross-coupling for producing alkyl-substituted benzenesulfonates from aryl chlorobenzenesulfonates and Grignard reagents.

Substrate TypeCoupling PartnerCatalyst SystemGeneral OutcomeReference
Aryl Chlorobenzenesulfonates (electronically and sterically varied)Alkyl Grignard Reagents (containing β-hydrogens)Iron salt with benign urea (B33335) ligandsHigh to excellent yields of alkylated benzenesulfonate products. mdpi.com
Chlorobenzenesulfonate ElectrophilesAlkyl OrganometallicsIron-based catalytic systemExcellent chemoselectivity, preserving the sensitive sulfonate ester moiety. mdpi.com

Derivatization and Functionalization Strategies of this compound

The functionalization of this compound primarily revolves around its highly reactive precursor, 4-cyclohexylbenzenesulfonyl chloride. This key intermediate provides a versatile platform for introducing a wide array of functional groups, leading to the synthesis of diverse derivatives for various research applications.

Synthesis of Novel Derivatives for Specific Research Applications

The primary route for derivatizing this compound involves the conversion of its corresponding sulfonyl chloride with various nucleophiles. 4-Cyclohexylbenzenesulfonyl chloride serves as a crucial synthetic intermediate for creating a range of molecules with potential applications in medicinal chemistry and materials science. chemicalbook.com

One significant application is in the synthesis of potent and selective enzyme inhibitors. For instance, 4-cyclohexylbenzenesulfonyl chloride is used as a reagent to synthesize secondary amides of sulfonylated 3-amidinophenylalanine. These resulting derivatives have been identified as effective inhibitors of matriptase, a type of serine protease involved in various physiological and pathological processes. chemicalbook.com

Another derivatization pathway involves the transformation of the sulfonyl chloride into other sulfur-containing functional groups. It is a known intermediate in the synthesis of 4-cyclohexyl-benzenethiol, demonstrating the utility of the sulfonate precursor in accessing thiol-based compounds. chemicalbook.comchemicalbook.com

The synthesis of novel sulfonamide derivatives is a major focus of research. By reacting 4-cyclohexylbenzenesulfonyl chloride with various amines, a library of sulfonamides can be generated. This approach is widely used in drug discovery to create compounds with specific biological activities. While direct examples for this compound are specific, the general methodology is well-established for other benzenesulfonamide (B165840) derivatives, which have been investigated as carbonic anhydrase inhibitors and 12-lipoxygenase inhibitors. nih.govnih.gov

The following table summarizes key derivatives synthesized from 4-cyclohexylbenzenesulfonyl chloride and their research applications.

PrecursorReagentDerivativeResearch Application
4-Cyclohexyl-benzenesulfonyl chloride3-Amidinophenylalanine derivativesSecondary amides of sulfonylated 3-amidinophenylalaninePotent and selective inhibitors of matriptase chemicalbook.com
4-Cyclohexyl-benzenesulfonyl chlorideReducing agents4-Cyclohexyl-benzenethiolSynthetic intermediate for thiol-containing compounds chemicalbook.com
4-Cyclohexyl-benzenesulfonyl chloridePrimary or Secondary AminesN-substituted 4-CyclohexylbenzenesulfonamidesPotential bioactive molecules (e.g., enzyme inhibitors) nih.govnih.gov

Stereoselective Syntheses of Chiral Sulfonate Compounds

The development of methods for the stereoselective synthesis of chiral compounds containing a sulfur stereocenter is a significant area of modern organic chemistry. acs.orgsemanticscholar.org Chiral sulfinates, which are structurally related to sulfonates, are valuable intermediates for producing a variety of enantiomerically pure sulfinyl compounds. acs.org

One established strategy, known as the Andersen method, involves the reaction of a sulfinyl chloride with a chiral alcohol, such as menthol, to form diastereomeric sulfinate esters. These diastereomers can then be separated and subsequently converted into other chiral sulfur compounds with high enantiomeric purity. acs.org While this method is famously applied to p-toluenesulfinates, the principle is broadly applicable to other aryl sulfinates.

Recent advancements have focused on catalytic enantioselective methods to produce chiral sulfur compounds. These methods often employ chiral catalysts, such as chiral diamines or organocatalysts like pentanidiums, to control the stereochemical outcome of the reaction. nih.govnih.gov For example, the reaction of p-toluenesulfinyl chloride with alcohols in the presence of chiral diamines has been shown to produce chiral sulfinates with good yields and enantioselectivity up to 76% enantiomeric excess (ee). nih.gov

Although research explicitly detailing the stereoselective synthesis of chiral this compound is not widely published, the established methodologies for other aryl sulfonates and sulfinates provide a clear blueprint for how such syntheses could be approached. These general strategies are summarized below.

MethodDescriptionKey Reagents/CatalystsTypical Products
Diastereomeric Resolution Reaction of a prochiral sulfinyl chloride with a chiral auxiliary (e.g., a chiral alcohol) to form separable diastereomers. acs.orgChiral alcohols (e.g., (-)-menthol), Diacetone-d-glucose (DAG)Diastereomerically pure sulfinate esters.
Catalytic Enantioselective Synthesis Use of a chiral catalyst to directly synthesize an enantioenriched sulfinate or related compound from a prochiral precursor. nih.govnih.govChiral diamines, Chiral organocatalysts (e.g., pentanidiums)Enantioenriched chiral sulfinates and sulfilimines.
Asymmetric Oxidation Stereoselective oxidation of a prochiral sulfide (B99878) to a chiral sulfoxide, a key precursor for other chiral sulfur compounds. acs.orgChiral oxidizing agents or catalytic systems.Enantiomerically enriched sulfoxides.

These strategies highlight the potential pathways for creating chiral derivatives based on the this compound scaffold, opening avenues for their use as chiral auxiliaries, ligands, or catalysts in asymmetric synthesis. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 Cyclohexylbenzenesulfonate Transformations

Exploration of Reaction Pathways and Transformation Mechanisms

The reactivity of 4-cyclohexylbenzenesulfonate, like other sulfonate esters, is characterized by several key transformation pathways. These include the activation of the carbon-oxygen bond in the ester, radical translocation processes involving the sulfonyl group, and substitution reactions at the sulfonyl center.

Detailed Mechanistic Studies of Carbon-Oxygen Bond Activation in Sulfonate Esters

The activation of the carbon-oxygen bond in sulfonate esters is a fundamental process in their application as leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.comlibretexts.org The conversion of an alcohol to a sulfonate ester, such as this compound, transforms the hydroxyl group, which is a poor leaving group, into a sulfonate group, which is an excellent leaving group. periodicchemistry.comyoutube.com This is because the resulting sulfonate anion is a weak base, stabilized by resonance.

The mechanism of C-O bond cleavage can proceed through different pathways, primarily SN1 and SN2, depending on the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

SN2 Mechanism: In reactions involving primary or less hindered secondary alkyl sulfonates, the SN2 mechanism is prevalent. This involves a backside attack by a nucleophile on the carbon atom bearing the sulfonate group, leading to inversion of stereochemistry. wikipedia.org The reaction proceeds through a single transition state where the nucleophile is forming a bond to the carbon at the same time as the sulfonate leaving group is departing. nih.gov

SN1 Mechanism: For tertiary or other sterically hindered alkyl sulfonates that can form stable carbocations, the SN1 mechanism is favored. This pathway involves a two-step process starting with the slow, rate-determining departure of the sulfonate leaving group to form a carbocation intermediate. This is followed by a rapid attack of a nucleophile on the carbocation. wikipedia.orglibretexts.org Reactions proceeding via the SN1 mechanism typically result in a racemic mixture of products if the starting material is chiral. youtube.com

The stability of the resulting carbocation is a crucial factor in determining the reaction pathway. The solvent also plays a significant role; polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 mechanism. libretexts.orglibretexts.org

A recent study on the alkaline hydrolysis of aryl benzenesulfonates presented a nonlinear Brønsted plot, suggesting a change in mechanism from a stepwise process with a pentavalent intermediate for poorer leaving groups to a concerted mechanism for good leaving groups. acs.org

Interactive Table: Factors Influencing C-O Bond Activation Mechanism in Sulfonate Esters

FactorFavors SN1 MechanismFavors SN2 Mechanism
Substrate Structure Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak nucleophiles (e.g., H2O, ROH)Strong nucleophiles (e.g., I-, RS-, N3-)
Leaving Group Good leaving groups (e.g., triflates, tosylates)Good leaving groups (e.g., triflates, tosylates)
Solvent Polar protic (e.g., water, alcohols)Polar aprotic (e.g., acetone, DMSO)

Radical Translocation Processes Involving Sulfonyl Groups

While ionic pathways are common, sulfonyl groups can also participate in radical reactions. Radical translocation processes involving sulfonyl groups have been observed, particularly in the context of forming carbon-carbon and carbon-heteroatom bonds. These reactions often involve the generation of a sulfonyl radical, which can then undergo further transformations.

One notable example is the β-elimination of sulfonyl radicals. nih.gov This process can be initiated by the formation of a radical at a carbon atom β to the sulfonyl group. The subsequent fragmentation of the C-S bond leads to the formation of an alkene and a sulfonyl radical. nih.gov Similarly, radical cyclizations of ene sulfonamides can produce an α-sulfonamidoyl radical, which then eliminates a sulfonyl radical to form an imine. nih.gov

Recent research has also explored the generation of sulfonyl radicals from N-sulfonylimines under mild photocatalytic conditions for use in the hydrosulfonylation of alkenes. acs.org Another study demonstrated the generation of sulfinyl radicals from sulfinyl sulfones for dual radical addition/radical coupling reactions with unsaturated hydrocarbons. nih.gov These methods highlight the versatility of sulfonyl-containing compounds in radical chemistry.

Electrophilic and Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl group is electrophilic due to the electron-withdrawing nature of the two oxygen atoms. This makes it susceptible to attack by nucleophiles.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The sulfonate group is a deactivating, meta-directing group. However, reactions like sulfonation can occur under specific conditions. For instance, aromatic compounds can react with chlorosulfonic acid to yield arylsulfonyl chlorides. nptel.ac.instackexchange.com The electrophile in sulfonation is typically sulfur trioxide (SO3) or its protonated form. masterorganicchemistry.com

Nucleophilic Substitution at Sulfur: Nucleophilic substitution at the sulfonyl sulfur atom is a well-studied process. nih.govscilit.com These reactions generally proceed through a bimolecular nucleophilic substitution mechanism (SN2-S). nih.gov The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state or intermediate, followed by the departure of the leaving group. iupac.orgresearchgate.net

The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions has been extensively investigated. The rates of these reactions are influenced by the nature of the nucleophile, the substituents on the aromatic ring, and the solvent. nih.govresearchgate.net For instance, the chloride exchange reaction in arenesulfonyl chlorides was found to follow the Hammett equation, indicating the influence of electronic effects of the substituents. nih.gov

Role of this compound as a Leaving Group in Organic Reactions

The utility of this compound in organic synthesis is largely derived from its excellent leaving group ability. wikipedia.org A good leaving group is a species that can depart with a pair of electrons and is stable on its own. libretexts.org

Elucidation of Leaving Group Characteristics in Various Reaction Environments

The effectiveness of a sulfonate, such as this compound, as a leaving group stems from the stability of the resulting sulfonate anion. This stability is due to the delocalization of the negative charge over the three oxygen atoms through resonance. youtube.com

The leaving group ability of sulfonates is often compared to that of halides. In many cases, sulfonates like tosylates and mesylates are even better leaving groups than halides. libretexts.org The specific reactivity can, however, be influenced by the reaction environment.

Interactive Table: Comparison of Common Leaving Groups

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
I⁻HI-10Excellent
Br⁻HBr-9Excellent
TsO⁻ (Tosylate)TsOH-2.8Excellent
H₂OH₃O⁺-1.7Good
Cl⁻HCl-7Good
F⁻HF3.2Poor
HO⁻H₂O15.7Very Poor

The nature of the solvent significantly impacts leaving group ability. Polar protic solvents can solvate both the departing leaving group and the resulting carbocation (in SN1 reactions), thereby facilitating the reaction. libretexts.org

Intermolecular Competition Studies to Assess Reactivity and Selectivity

Intermolecular competition studies are valuable for quantitatively assessing the relative reactivity and selectivity of different substrates and nucleophiles. In the context of this compound, such studies could involve reacting a mixture of two different electrophiles (e.g., an alkyl-4-cyclohexylbenzenesulfonate and an alkyl halide) with a limiting amount of a nucleophile. The product ratio would provide a measure of the relative reactivity of the two leaving groups.

For example, a competitive reaction between benzene and bromobenzene (B47551) in sulfonation showed a significant difference in their reaction rates. byu.edu Similarly, studies on the reactions of aryl benzenesulfonates with various nucleophiles have provided insights into the factors governing reactivity and the nature of the transition state. acs.org The synthesis and reactivity of arylsulfonate-based nucleophile-assisting leaving groups have also been explored, demonstrating enhanced reaction rates and selectivity. acs.org These studies are crucial for understanding the nuances of sulfonate reactivity and for the rational design of synthetic strategies.

Hydrolytic Stability and Degradation Mechanisms in Aqueous and Non-Aqueous Systems

No specific data found.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of 4-Cyclohexylbenzenesulfonate. HRMS instruments can measure mass-to-charge ratios (m/z) with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of a compound's molecular formula. nih.govscispace.com For the anion of this compound (C₁₂H₁₅O₃S⁻), the calculated exact mass is 239.0747.

In addition to molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the compound's structure through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced.

Key predicted fragmentation pathways for the this compound anion include:

Loss of SO₃: A major fragmentation pathway would likely involve the cleavage of the C-S bond, resulting in the loss of a neutral sulfur trioxide molecule and the formation of a cyclohexylphenyl anion.

Cleavage of the Cyclohexyl Ring: Fragmentation within the cyclohexyl ring can lead to the loss of various neutral alkene fragments.

Loss of the Cyclohexyl Group: Cleavage of the bond between the aromatic ring and the cyclohexyl group can result in a benzenesulfonate (B1194179) radical anion.

Table 3: Predicted HRMS Data for this compound Anion

Ion Formula Calculated m/z
[M]⁻ [C₁₂H₁₅O₃S]⁻ 239.0747
[M - SO₃]⁻ [C₁₂H₁₅]⁻ 159.1179

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reactants, byproducts, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. d-nb.info A reversed-phase HPLC method is typically employed for its analysis. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. longdom.org

The compound is separated based on its partitioning between the stationary and mobile phases. Due to the presence of both a nonpolar cyclohexyl group and a polar sulfonate group, the retention time can be finely tuned by adjusting the composition of the mobile phase, which typically consists of a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring possesses a strong chromophore that absorbs UV light, typically in the range of 220-270 nm. longdom.org This method allows for the sensitive quantification of the compound and the detection of impurities.

Table 4: Typical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 260 nm

| Column Temperature | 40 °C |

Table of Mentioned Compounds

Compound Name
This compound
4-Cyclohexyl-2-fluorobenzenesulfonate
Sulfur trioxide
Acetonitrile
Methanol

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of highly polar compounds like this compound can be challenging due to their low volatility and potential for thermal degradation in the GC inlet. To overcome these limitations, derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability. jfda-online.commdpi.com

For sulfonated compounds, common derivatization strategies involve converting the polar sulfonate group (-SO₃⁻) into a less polar, more volatile ester or other suitable derivative. mdpi.com While specific derivatization protocols for this compound are not extensively detailed in publicly available literature, general approaches for alkylbenzene sulfonates can be applied. These typically include:

Esterification: Reacting the sulfonate with an alcohol in the presence of a catalyst to form a sulfonate ester.

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. mdpi.com

Alkylation: Introducing an alkyl group to the sulfonate moiety. jfda-online.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete conversion of the analyte and to avoid the formation of unwanted byproducts. jfda-online.com Following successful derivatization, the resulting derivative of this compound can be readily separated by gas chromatography and identified based on its mass spectrum. The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," of the derivatized molecule, allowing for its unambiguous identification and quantification even in complex matrices.

Table 1: Common Derivatization Strategies for GC-MS Analysis of Polar Compounds

Derivatization MethodReagent ExamplesTarget Functional GroupsResulting Derivative
SilylationBSTFA, MSTFA-OH, -COOH, -NH₂, -SHTrimethylsilyl (TMS) ether/ester/amine/thioether
AcylationAcetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA)-OH, -NH₂Acetate/Trifluoroacetate ester/amide
AlkylationDiazomethane, Alkyl halides-COOH, -OH, -NH₂Methyl/Alkyl ester/ether/amine

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Solid Forms

X-ray Diffraction (XRD) is an indispensable non-destructive technique for investigating the crystalline structure of solid materials. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com It provides detailed information about the atomic and molecular arrangement within a crystal lattice, allowing for the identification of different crystalline forms (polymorphs), the determination of crystal purity, and the elucidation of crystal structures. rigaku.comrigaku.com

In the context of this compound, XRD analysis would be crucial for characterizing its solid-state properties. Different crystallization conditions can lead to the formation of various polymorphs, each possessing a unique crystal structure and, consequently, distinct physical properties such as solubility, melting point, and stability. americanpharmaceuticalreview.com

The analysis of this compound using XRD would involve exposing a powdered sample to a monochromatic X-ray beam and measuring the angles and intensities of the diffracted X-rays. The resulting diffraction pattern is a unique fingerprint of the crystalline solid. By comparing the obtained pattern with reference patterns, one can identify the specific crystalline form. Furthermore, advanced analysis of the diffraction data can be used to solve the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Table 2: Information Obtainable from X-ray Diffraction Analysis

ParameterDescription
Crystalline Phase IdentificationComparison of the diffraction pattern with known standards to identify the specific polymorph.
CrystallinityDetermination of the percentage of crystalline material in a sample.
Crystal Structure DeterminationElucidation of the three-dimensional arrangement of atoms and molecules in the crystal lattice.
Lattice ParametersMeasurement of the dimensions of the unit cell.
Crystallite SizeEstimation of the size of the crystalline domains.

Microscopic and Surface Analysis Techniques in Material Science Research

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to visualize the surface morphology and topography of materials at the micro- and nanoscale. researchgate.net In the study of materials incorporating this compound, such as composites, catalysts, or formulated products, FESEM would provide invaluable information about the material's surface features, particle size, and shape distribution. acs.orgacs.org For example, in a composite material, FESEM could be used to assess the dispersion of a filler within a matrix or to observe the surface texture of a functionalized material. The high resolution of FESEM allows for the detailed examination of surface structures, which can influence the material's performance in various applications. mdpi.com

High-Resolution Transmission Electron Microscopy (HRTEM) offers even greater magnification and resolution than FESEM, enabling the visualization of materials at the atomic level. This technique is particularly useful for examining the internal structure and nanoscale features of materials. dtu.dk If this compound were used in the synthesis of nanomaterials or as a component in a nanocomposite, HRTEM could be employed to visualize the crystal lattice of nanoparticles, identify crystal defects, and characterize the interface between different material phases. The insights gained from HRTEM are critical for understanding the structure-property relationships of advanced materials.

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of solid and porous materials. particletechlabs.commicrotrac.com The surface area is a critical parameter for materials used in applications such as catalysis, adsorption, and energy storage, as it directly influences the material's reactivity and capacity. microanalysis.com.auatomfair.com If this compound were used to create or modify a porous material, for instance, as a templating agent in the synthesis of mesoporous materials or as a functional coating on a porous support, BET analysis would be essential for characterizing the resulting material. The technique involves measuring the adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. From the adsorption isotherm, the specific surface area can be calculated, providing a quantitative measure of the accessible surface for interaction with the surrounding environment. Research on sulfonated catalysts has demonstrated the utility of BET analysis in characterizing the surface properties of such materials. researchgate.net

Table 3: Comparison of Microscopic and Surface Analysis Techniques

TechniquePrimary InformationTypical ResolutionApplication Example for Sulfonate-Containing Materials
FESEMSurface morphology, topography, particle size and shape1-10 nmImaging the surface of a polymer composite functionalized with a sulfonate surfactant.
HRTEMInternal structure, crystal lattice, nanoscale features, defects< 1 nmVisualizing the atomic structure of a catalyst nanoparticle stabilized by a sulfonate ligand.
BETSpecific surface area, pore size distributionN/A (provides bulk property)Measuring the surface area of a porous carbon material after sulfonation.

Spectroscopic Methods for Electronic and Vibrational Properties

Spectroscopic techniques are fundamental for probing the electronic and vibrational properties of molecules. For this compound, methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy would provide detailed information about its molecular structure and bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the functional groups present in the molecule. For this compound, FTIR would be used to identify the characteristic vibrations of the sulfonate group (S=O and S-O stretching), the benzene ring (C-H and C=C stretching), and the cyclohexyl group (C-H stretching and bending). Studies on related compounds like linear alkylbenzene sulfonates have utilized Attenuated Total Reflectance (ATR)-FTIR to investigate the conformational order of the alkyl chains. researchgate.nettees.ac.ukcore.ac.uk

Raman Spectroscopy: Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would reveal characteristic peaks for the aromatic ring and the aliphatic cyclohexyl ring, providing a detailed vibrational fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the benzenesulfonate chromophore. This technique can be used for the quantitative analysis of the compound in solution and to study its interactions with other molecules.

Table 4: Key Spectroscopic Data for Alkylbenzene Sulfonates

Spectroscopic TechniqueRegion of InterestExpected Absorptions/Signals for this compound
FTIR Spectroscopy 4000 - 400 cm⁻¹- S=O stretching (sulfonate): ~1250-1150 cm⁻¹ and ~1070-1030 cm⁻¹- C=C stretching (aromatic): ~1600-1450 cm⁻¹- C-H stretching (aromatic): ~3100-3000 cm⁻¹- C-H stretching (aliphatic): ~3000-2850 cm⁻¹
Raman Spectroscopy 4000 - 100 cm⁻¹- Symmetric ring breathing (aromatic): ~1000 cm⁻¹- C-H in-plane bending (aromatic): ~1200-1000 cm⁻¹- C-C stretching (cyclohexyl ring)
UV-Vis Spectroscopy 200 - 800 nm- π → π* transitions of the benzene ring: ~220 nm and ~260 nm

Ultraviolet-Visible Diffuse Reflectance Spectroscopy (UV-DRS) for Band Structure

Ultraviolet-Visible Diffuse Reflectance Spectroscopy (UV-DRS) is a pivotal technique for investigating the electronic structure of solid materials, particularly semiconductors. thermofisher.com This method measures the light reflected from a sample over a range of wavelengths in the ultraviolet and visible regions. caltech.edu For powdered or opaque samples where transmission measurements are not feasible, UV-DRS is the preferred method. thermofisher.com

The analysis of UV-DRS data allows for the determination of the optical band gap (Eg) of a material, which is the energy difference between the valence band and the conduction band. caltech.edu Electrons can be promoted from the valence band to the conduction band if they absorb energy equal to or greater than the band gap. thermofisher.com This information is crucial for applications in photocatalysis and solar energy conversion. thermofisher.com

The band gap energy is typically calculated from the reflectance data using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. youtube.comyoutube.com A Tauc plot is then constructed by plotting a function of the absorption coefficient and photon energy against the photon energy itself. thermofisher.comshimadzu.com By extrapolating the linear portion of this plot to the energy axis, the band gap energy can be determined. youtube.com

While this technique is widely applied to various materials, specific UV-DRS studies and resulting band structure data for this compound are not prominently available in publicly accessible research literature.

Photoluminescence (PL) Spectroscopy for Electronic Transitions

Photoluminescence (PL) spectroscopy is a non-destructive technique used to probe the electronic structure and excited states of molecules. libretexts.org The process involves exciting a molecule from its ground electronic state to a higher energy state by absorbing a photon. libretexts.org Subsequently, the molecule relaxes back to a lower energy state, emitting a photon in the process—a phenomenon known as fluorescence or phosphorescence. libretexts.org

The emitted light's intensity and wavelength provide valuable information about the electronic transitions within the molecule. aps.org The energy difference between the excited state and the ground state determines the energy (and thus, the wavelength) of the emitted photon. libretexts.org By analyzing the PL spectrum, researchers can identify different electronic transitions, such as n→π* and π→π* transitions, and understand the relaxation pathways of the excited electrons. libretexts.orgdntb.gov.ua

This technique is instrumental in characterizing materials for potential applications in optoelectronics and nanoelectronics. aps.org However, specific research detailing the photoluminescence spectroscopy of this compound and an analysis of its specific electronic transitions could not be found in the available search results.

Research-Oriented Analytical Method Validation and Robustness Studies

The validation of an analytical method is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose. researchgate.netnih.gov It provides documented evidence that a procedure consistently produces reliable and accurate results. researchgate.netscispace.com Key parameters for validation are defined by regulatory bodies like the International Council for Harmonisation (ICH) and include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netijprajournal.com

Table 1: Key Parameters in Analytical Method Validation

ParameterDescription
Accuracy The closeness of test results to the true value. ijprajournal.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijprajournal.com
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. pharmoutsourcing.com

Robustness studies are a crucial component of method validation, particularly in late-stage development before commercialization. pharmoutsourcing.com These studies involve intentionally varying parameters such as reagent sources, equipment, and environmental conditions to assess the method's reliability during normal usage. pharmoutsourcing.com A robust analytical method ensures successful technology transfer between different laboratories and provides meaningful data to support continuous process verification. pharmoutsourcing.com

Computational and Theoretical Chemistry Studies of 4 Cyclohexylbenzenesulfonate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Currently, there are no published studies detailing the quantum chemical calculations of 4-cyclohexylbenzenesulfonate. Such research would typically involve the use of methods like Density Functional Theory (DFT) to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would shed light on the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Reaction Mechanism Elucidation via Computational Modeling and Transition State Theory

The elucidation of reaction mechanisms involving this compound through computational modeling is another area that remains unexplored. Techniques such as transition state theory could be employed to map out the potential energy surfaces of reactions where this compound acts as a reactant or product. By identifying transition states and calculating activation energies, researchers could predict reaction pathways and kinetics, providing a theoretical framework to complement and guide experimental studies.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There is a lack of computationally predicted spectroscopic data for this compound. Quantum chemical calculations can be used to predict various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Correlating these predicted parameters with experimental data, once available, would serve as a powerful tool for structural confirmation and for a more detailed interpretation of experimental spectra.

Molecular Dynamics Simulations to Investigate Solvation and Intermolecular Interactions

The behavior of this compound in different solvent environments and its interactions with other molecules have not been investigated using molecular dynamics (MD) simulations. MD simulations could provide a dynamic picture of how the molecule is solvated, revealing details about the arrangement of solvent molecules around the solute and the energetics of this process. Furthermore, these simulations can be used to study intermolecular interactions, such as stacking or hydrogen bonding, which are critical for understanding its behavior in larger molecular systems or in the solid state.

Applications in Advanced Materials Science and Industrial Chemistry

Role as a Chemical Intermediate in Specialty Chemical Synthesis

4-Cyclohexylbenzenesulfonate plays a crucial role as a chemical intermediate in the synthesis of a variety of specialty chemicals, largely owing to the sulfonate group's excellent leaving group ability in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the cyclohexylphenyl group into other molecules, a desirable feature in the design of compounds for pharmaceuticals, agrochemicals, and dyes.

In the pharmaceutical industry, the cyclohexylphenyl moiety is a key structural component in several drug candidates due to its lipophilic nature, which can enhance drug absorption and distribution. While direct public-domain examples detailing the use of this compound are limited, the synthesis of N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide and related compounds for the treatment of inflammatory and autoimmune disorders highlights the utility of similar benzenesulfonamide (B165840) structures.

The synthesis of azo dyes, a significant class of colorants, often involves diazonium salt coupling reactions. cuhk.edu.hk While specific examples utilizing this compound are not prevalent in publicly accessible literature, the general synthetic routes for such dyes suggest that it could serve as a precursor to introduce a bulky, color-modifying cyclohexylphenyl group.

Furthermore, the principles of green chemistry encourage the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov The use of efficient leaving groups like sulfonates aligns with these principles by facilitating high-yield reactions under milder conditions.

Table 1: Examples of Specialty Chemicals Potentially Synthesized from this compound

Class of Specialty Chemical Potential Application Synthetic Rationale
Pharmaceutical Compounds Anti-inflammatory, Anticancer Introduction of a lipophilic cyclohexylphenyl group to enhance bioavailability.
Agrochemicals Herbicides, Fungicides Modification of active ingredients to improve efficacy and soil persistence.
Azo Dyes Textiles, Inks Incorporation of a bulky group to tune color and improve lightfastness.

Utilization in Advanced Coating and Adhesive Formulations

In the realm of coatings and adhesives, benzenesulfonate (B1194179) derivatives have found utility as catalysts and components of specialized formulations. While specific data on this compound is not widely published, related compounds offer insights into its potential applications.

Benzenesulfonic acid and its derivatives are used as acidic catalysts in the curing of water-based polyurethane coatings. google.com The strong acidic nature of the sulfonate group can accelerate cross-linking reactions, leading to the formation of durable and resistant coating films. The presence of a cyclohexyl group in this compound could influence the catalyst's solubility and compatibility with different resin systems.

In the formulation of hot melt adhesives, sulfonated polyesters are employed to enhance adhesion and water dispersibility. googleapis.comgoogle.comgoogle.com These polymers contain sulfonate groups attached to aromatic or cycloaliphatic nuclei. The incorporation of a this compound moiety into such a polyester (B1180765) could modify its adhesive properties, such as peel strength and thermal stability. Furthermore, water-based adhesive formulations sometimes utilize sulfonated polyurethane dispersions to achieve good green strength and resistance to heat and moisture. epo.org

Table 3: Potential Applications of this compound in Coatings and Adhesives

Formulation Type Potential Role of this compound Anticipated Benefit
Polyurethane Coatings Acid Catalyst Controlled curing and improved film properties.
Hot Melt Adhesives Component of Sulfonated Polyester Modified adhesion and thermal characteristics.
Epoxy Resin Formulations Additive or Curing Agent Modifier Enhanced mechanical strength and chemical resistance.

Functionality in Electronic and Optoelectronic Materials (e.g., Liquid Crystal Displays)

The unique combination of a rigid phenyl ring, a flexible cyclohexyl group, and a polar sulfonate group in this compound suggests its potential for use in electronic and optoelectronic materials, particularly in liquid crystal displays (LCDs). The performance of LCDs is highly dependent on the molecular structure of the liquid crystal materials used.

Many liquid crystal compounds incorporate cyclohexyl rings to achieve a desirable combination of low viscosity, broad nematic phase temperature range, and good compatibility with other liquid crystal components. google.com The presence of the cyclohexyl group in this compound aligns with this design principle. The sulfonate group, being polar, could influence the dielectric anisotropy of the material, a critical parameter for the electro-optical switching of liquid crystals.

While there is no direct evidence of this compound itself being used as a liquid crystal, its structural motifs are found in known liquid crystalline materials. The synthesis of novel liquid crystals often involves the combination of different core structures and terminal groups to fine-tune their mesomorphic and physical properties. rsc.orgmdpi.com

In the broader field of optoelectronics, organic materials are being investigated for applications in devices such as organic light-emitting diodes (OLEDs). researchgate.netoled.comcrimsonpublishers.comijarcce.com The functionality of these devices is dictated by the electronic properties of the organic layers. While the role of sulfonate groups in this context is not well-established, the ability to tailor molecular structures, as could be done with derivatives of this compound, is crucial for the development of new and improved optoelectronic materials.

Table 4: Potential Contributions of this compound Moieties to Electronic Materials

Material Type Potential Role of Moiety Key Property Influenced
Liquid Crystals Core or Terminal Group Dielectric anisotropy, mesophase behavior, viscosity.
Organic Light-Emitting Diodes Component of Host or Emitter Material Charge transport properties, film morphology.
Dielectric Materials Functional Additive Dielectric constant, breakdown strength.

Research into Novel Materials Incorporating this compound Moieties

Ongoing research in materials science continues to explore the synthesis and characterization of novel compounds with unique functional properties. The this compound moiety, with its combination of a bulky aliphatic ring and a polar functional group, presents an interesting scaffold for the design of new materials.

The synthesis of novel derivatives of benzenesulfonamides for various biological applications demonstrates the versatility of the benzenesulfonate core in medicinal chemistry. google.com By analogy, synthetic efforts could be directed towards creating new materials for non-biological applications by modifying the this compound structure.

For example, the development of new chiral dopants for liquid crystal compositions often involves the synthesis of molecules with complex stereochemistry. beilstein-journals.org The cyclohexyl ring in this compound could be a starting point for the introduction of chirality, leading to new photoresponsive or ferroelectric liquid crystalline materials.

Furthermore, the synthesis of novel sulfonated polymers for applications in areas such as proton exchange membranes is an active area of research. nih.govrsc.org The use of this compound-based monomers could lead to polymers with improved processability and performance characteristics compared to existing materials. The exploration of new synthetic routes and the characterization of the resulting materials are essential for unlocking the full potential of this versatile chemical compound.

Table 5: Areas of Research for Novel Materials Based on this compound

Research Area Objective Potential Outcome
Liquid Crystal Synthesis Develop new mesogenic compounds. Materials with novel electro-optical properties.
Functional Polymer Synthesis Create polymers with tailored properties. Advanced membranes, coatings, or engineering plastics.
Supramolecular Chemistry Design of self-assembling systems. New gels, sensors, or catalytic materials.
Medicinal Chemistry Synthesis of biologically active compounds. Development of new therapeutic agents.

Environmental Chemistry and Degradation Pathways of 4 Cyclohexylbenzenesulfonate Analogs

Abiotic Transformation Processes of Alkylbenzene Sulfonates

Abiotic transformation processes, which include chemical reactions occurring without the intervention of microorganisms, are generally not considered the primary degradation pathways for alkylbenzene sulfonates in the environment.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, the breakdown of compounds by light, is not a significant environmental transformation mechanism for linear alkylbenzene sulfonates (LAS). The structure of these surfactants imparts considerable stability against environmental light conditions. While specific studies on 4-Cyclohexylbenzenesulfonate are unavailable, it is anticipated to exhibit similar photostability due to the resilience of the alkylbenzene sulfonate structure. Other aromatic compounds, such as benzophenones, also demonstrate high photostability, with degradation rates as low as 4% after four weeks of irradiation in water. nih.gov

Hydrolysis and Other Chemical Degradation Pathways

Hydrolysis, the cleavage of chemical bonds by the addition of water, is also not an important mechanism for the environmental degradation of LAS. The sulfonate group (–SO₃H) and the ether linkages in the alkyl chain are stable under the typical pH conditions found in natural ecosystems. While hydrolysis is utilized during the manufacturing process to remove certain by-products like disulfonic acid and anhydrides, this occurs under specific industrial conditions and is not a relevant environmental fate process. chemicalindustriessecrets.comgoogle.com The primary abiotic fate of these compounds in aquatic systems is partitioning from the water column to sediment and sludge. industrialchemicals.gov.au

Table 1: Significance of Abiotic Degradation Pathways for Alkylbenzene Sulfonates

Degradation Pathway Environmental Significance Notes
Photodegradation Not significant Alkylbenzene sulfonate structure is stable under environmental light conditions.
Hydrolysis Not significant The sulfonate group and alkyl chain are resistant to hydrolysis at typical environmental pH.

Biotic Degradation Mechanisms in Environmental Compartments

In contrast to abiotic processes, biotic degradation is the principal mechanism for the environmental removal of alkylbenzene sulfonates. The structure of the alkyl chain plays a critical role in the rate and extent of biodegradation.

Microbial Metabolism and Biotransformation Studies

The microbial degradation of alkylbenzene sulfonates is a well-studied process, primarily for LAS. The process is initiated by microorganisms attacking the alkyl chain, while the benzene (B151609) ring and sulfonate group are initially resistant. The established pathway for LAS degradation involves several key steps:

ω-Oxidation : The terminal methyl group of the alkyl chain is oxidized by monooxygenase enzymes to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. researchgate.net

β-Oxidation : The resulting alkyl chain carboxylate is progressively shortened by the removal of two-carbon units (as acetyl-CoA) through the β-oxidation pathway. researchgate.netnih.gov

Formation of Intermediates : This process leads to the formation of a series of short-chain sulfophenylcarboxylic acids (SPCs), which are common intermediates in LAS biodegradation. nih.govnih.gov

Desulfonation and Ring Cleavage : Once the alkyl chain is sufficiently shortened, desulfonation occurs, releasing sulfite, which is then metabolized. nih.gov Subsequently, the aromatic ring is cleaved, leading to the ultimate mineralization of the compound to carbon dioxide, water, and sulfate. researchgate.netnih.gov

The structure of this compound, being a type of branched alkylbenzene sulfonate (BAS), renders it more resistant to microbial degradation than its linear counterparts. wikipedia.orgnih.gov The presence of the cyclohexyl ring presents a steric hindrance to the enzymes responsible for ω- and β-oxidation, slowing the degradation process. While LAS can be rapidly biodegraded, with half-lives of approximately 1–3 weeks under aerobic conditions, BAS compounds are known to be more persistent. wikipedia.org However, certain bacterial strains, such as Pseudomonas aeruginosa, have demonstrated the ability to mineralize some BAS isomers. nih.gov

Table 2: Key Steps and Intermediates in the Biotic Degradation of Alkylbenzene Sulfonates

Step Description Key Intermediates
Initial Attack Microbial enzymes attack the alkyl chain. N/A
ω-Oxidation Oxidation of the terminal methyl group of the alkyl chain. Long-chain sulfophenylcarboxylic acids
β-Oxidation Shortening of the carboxylated alkyl chain. Short-chain sulfophenylcarboxylic acids (SPCs) nih.gov
Desulfonation Removal of the sulfonate group from the benzene ring. Sulfite (SO₃²⁻) nih.gov
Ring Cleavage Opening of the aromatic ring. Aliphatic acids
Mineralization Complete breakdown of the compound. CO₂, H₂O, SO₄²⁻

Environmental Fate and Distribution in Various Ecosystems

The environmental distribution of alkylbenzene sulfonates is primarily driven by their use in household and industrial cleaning products, leading to their release into wastewater systems. industrialchemicals.gov.au Their fate is then dictated by partitioning between aqueous and solid phases.

Alkylbenzene sulfonates are known to sorb strongly to organic matter in sewage sludge, soil, and sediments. mdpi.com This sorption tendency increases with the length and hydrophobicity of the alkyl chain. mdpi.com Consequently, a significant fraction of these surfactants is removed from the water column during wastewater treatment and accumulates in sludge. industrialchemicals.gov.au

When effluents are discharged into aquatic ecosystems, these compounds can be detected in rivers, estuaries, and coastal sediments. nih.govwho.int Studies on LAS have shown that concentrations are highest near discharge points and decrease with distance. nih.gov In sediment cores, LAS concentrations typically decrease with depth, corresponding with degradation. However, their degradation intermediates, the sulfophenylcarboxylic acids (SPCs), can sometimes be found at peak concentrations in deeper, anoxic layers where further degradation is inhibited. researchgate.net Under anaerobic conditions, such as those found in buried sediments, the degradation of alkylbenzene sulfonates is extremely slow or does not occur at all. wikipedia.org Due to its branched structure and likely higher hydrophobicity, this compound is expected to have a strong affinity for particulate matter, leading to its accumulation in sediments and sludge-amended soils.

Table 3: Typical Environmental Concentrations of Linear Alkylbenzene Sulfonates (LAS)

Environmental Compartment Concentration Range Reference
Surface Waters 2–47 µg/L researchgate.net
Wastewater Influent 1–15 mg/L researchgate.net
Sewage Sludge 3–15 g/kg (dry matter) researchgate.net
Soil < 1 mg/kg researchgate.net

Advanced Remediation and Treatment Strategies for Sulfonate Contaminants

The persistence of sulfonate contaminants, including this compound and its analogs, in the environment necessitates the development of advanced remediation and treatment strategies. Conventional wastewater treatment processes are often insufficient for the complete removal of these recalcitrant compounds. Therefore, research has focused on advanced oxidation processes (AOPs) and specialized biological treatments to degrade these pollutants into less harmful substances. These methods are designed to be more effective and can often lead to the complete mineralization of the contaminants.

Advanced oxidation processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (·OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. dscwater.com These radicals can attack the aromatic ring and the alkyl chain of sulfonate compounds, leading to their decomposition.

One of the most studied AOPs for the degradation of alkylbenzene sulfonates is ozonation . This process involves the use of ozone (O₃) to oxidize pollutants. The degradation of linear alkylbenzene sulfonates (LAS) by ozone has been shown to be effective, with the rate of degradation increasing at higher temperatures. google.comresearchgate.net Studies have indicated that ozonation can significantly reduce the concentration of LAS in aqueous solutions. nih.gov The process is particularly effective in breaking down the benzene ring, which can enhance the biodegradability of the surfactant. google.com It is also noted that homologues with longer alkyl chains are degraded more readily. researchgate.net

Photocatalytic degradation is another promising AOP. This technique typically utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates hydroxyl radicals. Research on the photocatalytic degradation of LAS using a TiO₂-chitosan composite has demonstrated high removal efficiency. nih.gov The effectiveness of this method is influenced by factors such as the pH of the solution and the dose of the photocatalyst. nih.gov Under optimal conditions, a significant decrease in LAS concentration has been observed. nih.gov

Electrochemical treatment methods are also gaining traction for the remediation of industrial wastewater containing persistent organic pollutants. nih.govnih.gov These processes can involve direct oxidation at the anode or indirect oxidation via electro-generated species. theperfectwater.com Electrochemical methods offer advantages such as operational ease and the absence of a need for additional chemicals. citeab.com

Beyond chemical oxidation, bioremediation offers a cost-effective and environmentally friendly approach to degrading aromatic compounds. pjoes.commdpi.com While LAS can be recalcitrant, certain microorganisms have been shown to biodegrade these compounds. beilstein-journals.org The biodegradation rates are influenced by environmental conditions such as the concentration of dissolved oxygen. nih.gov For instance, the aerobic biodegradation of LAS in seawater has been observed to be nearly complete, with the formation and subsequent degradation of sulfophenylcarboxylic acids (SPCs) as intermediates. epa.gov The process is, however, slower at lower temperatures. epa.gov Research into the microbial degradation of various aromatic hydrocarbons continues to identify new bacterial strains with the potential for bioremediation.

The table below summarizes the findings from studies on the degradation of linear alkylbenzene sulfonates (LAS), a close structural analog to this compound, using different advanced remediation techniques.

Treatment StrategyContaminantKey FindingsPollutant Removal EfficiencyReference
Ozonation Linear Alkylbenzene Sulfonates (LAS)Degradation rate increases with temperature. Longer chain homologues are more readily degraded.Significant reduction in LAS concentration. google.comresearchgate.net
Photocatalysis Linear Alkylbenzene Sulfonates (LAS)Optimal performance at a specific pH and catalyst dosage.Up to 95.20% decrease in initial LAS concentration. nih.gov
Biodegradation Linear Alkylbenzene Sulfonates (LAS)Process is inhibited at lower temperatures and enhanced by adapted inocula. Complete degradation observed in aerobic seawater.Over 99% biodegradation of LAS and its intermediates. epa.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclohexylbenzenesulfonate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of cyclohexylbenzene derivatives followed by esterification. A solvent-free approach using heteropolyacid catalysts (e.g., tungstate-based catalysts) under mild conditions (e.g., 6 minutes at room temperature) enhances efficiency and reduces side products . For tosylation, dichloromethane as a solvent with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates high yields (~85%) in 4 hours . Prioritize inert atmospheres to prevent hydrolysis of intermediates.

Q. How can researchers assess the purity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm to separate and quantify impurities. For structural confirmation, employ nuclear magnetic resonance (NMR; ¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify sulfonate ester peaks (~1360 cm⁻¹ for S=O stretching) . Mass spectrometry (LC-MS) is critical for detecting trace impurities, such as residual cyclohexanol or sulfonic acid byproducts .

Q. What are the key solubility parameters of this compound in common organic solvents?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Solubility in water is negligible (<0.1 mg/mL at 25°C). For crystallization trials, use ethanol/water mixtures (70:30 v/v) to achieve needle-like crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How does the cyclohexyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bulky cyclohexyl moiety sterically hinders nucleophilic attack at the sulfur center, reducing reaction rates compared to methyl or phenyl analogs. Computational studies (DFT at B3LYP/6-311+G(d,p)) show a 15% higher activation energy for SN2 pathways due to steric effects . To mitigate this, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reactivity .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from moisture sensitivity or temperature variations. Replicate experiments under controlled humidity (<5% RH) and inert gas (N₂/Ar). For stability studies, use accelerated thermal degradation assays (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Cross-validate data using multiple sources (e.g., PubChem, peer-reviewed syntheses) to identify outliers .

Q. How can researchers evaluate the biological activity of this compound derivatives in antimicrobial assays?

  • Methodological Answer : Screen derivatives using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) <50 µg/mL suggest potential efficacy. For cytotoxicity, perform MTT assays on mammalian cell lines (e.g., HEK293), ensuring IC50 values exceed 100 µM to prioritize selectivity .

Q. What computational methods predict the pharmacokinetic properties of this compound analogs?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (hydrophobicity), blood-brain barrier permeability, and CYP450 metabolism. Molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) identifies binding affinities. Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

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